molecular formula C19H17N3O3S B2875579 7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one CAS No. 313976-69-1

7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one

Cat. No.: B2875579
CAS No.: 313976-69-1
M. Wt: 367.42
InChI Key: SGVUCDASOSIPEN-UHFFFAOYSA-N
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Description

“7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one” is a complex organic compound that contains a thiophene and an oxadiazole moiety . These types of compounds have been studied extensively due to their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .


Synthesis Analysis

The synthesis of similar compounds involves the use of convenient and simple synthetic protocols . For instance, symmetrical 2,5-disubstituted thiophene derivatives containing 1,3,4-oxadiazole moiety were synthesized using thiophene-2,5,dicarboxylic acid as a starting material .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds are typically characterized by their response to heat and impact . Depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .


Physical And Chemical Properties Analysis

Compounds containing 1,3,4-oxadiazole moiety are known for their electron deficiency, high photoluminescence quantum yield, good thermal, and chemical stabilities . They are also known to exhibit different emission properties with different substitutions .

Scientific Research Applications

Fluorescence and Sensing Applications

7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one and its derivatives are explored extensively in fluorescence-based applications due to their promising photophysical properties. For instance, compounds related to this chemical structure have been utilized as highly sensitive fluorescent probes. In one study, a coumarin-pyrazolone probe demonstrated significant fluorescence quenching upon complexation with Cr3+ ions, indicating potential for metal ion detection in biological systems (Mani et al., 2018). Similarly, another probe based on a similar structure showed selective detection of sulfite, with applications in monitoring sulfite levels in real-world samples like white wine and living cells (Sun et al., 2017).

Biological and Pharmaceutical Research

Derivatives of this compound have also been explored for their biological and pharmaceutical properties. Research has demonstrated their potential in anti-inflammatory and analgesic activities. A novel series of compounds synthesized from this chemical scaffold showed significant anti-inflammatory and analgesic profiles, indicating their potential as new therapeutic agents (Ingale et al., 2010).

Antimicrobial Activities

The antimicrobial properties of compounds related to this compound have been investigated, showing promise in combating microbial infections. A series of Schiff bases derived from the chemical structure exhibited significant growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strain Candida albicans, highlighting their potential as antimicrobial agents (Bhat et al., 2013).

Properties

IUPAC Name

7-(diethylamino)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-3-22(4-2)13-8-7-12-10-14(19(23)24-15(12)11-13)17-20-21-18(25-17)16-6-5-9-26-16/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVUCDASOSIPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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